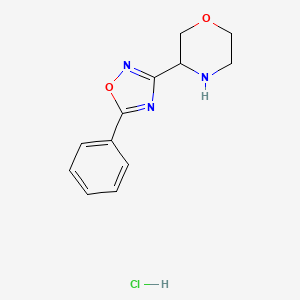

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride

描述

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is a chemical compound with the molecular formula C12H13N3O2·HCl It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) and solvents like ethanol or dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

化学反应分析

Types of Reactions

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced oxadiazole derivatives .

科学研究应用

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

作用机制

The mechanism of action of 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain. This inhibition can lead to the disruption of cellular respiration and energy production, ultimately resulting in cell death . Additionally, the compound may interact with other molecular targets, such as DNA and proteins, to exert its biological effects .

相似化合物的比较

Similar Compounds

1,2,4-Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring structure, such as 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine and 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)thiomorpholine.

Morpholine Derivatives: Compounds containing the morpholine ring structure, such as 4-(4-Chlorophenyl)morpholine and 4-(4-Methoxyphenyl)morpholine.

Uniqueness

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is unique due to its combination of the oxadiazole and morpholine ring structures. This unique structure imparts specific chemical and biological properties that make it valuable for various applications. For example, the presence of the oxadiazole ring enhances its potential as an antimicrobial and anticancer agent, while the morpholine ring contributes to its solubility and stability .

生物活性

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is a chemical compound notable for its diverse biological activities. This compound features a unique combination of oxadiazole and morpholine ring structures, which contribute to its interaction with various biological targets. Research has indicated that this compound possesses significant potential in medicinal chemistry, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory activities.

- Molecular Formula : C12H13N3O2·HCl

- Molecular Weight : 267.71 g/mol

- CAS Number : 1461704-93-7

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and cellular pathways. The oxadiazole moiety is known for its electron-withdrawing properties, which can enhance the compound's reactivity and binding affinity to biological targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways.

- Cell Signaling Modulation : It affects signaling pathways that regulate cell proliferation and apoptosis.

- Antioxidant Activity : The compound exhibits antioxidant properties that can mitigate oxidative stress in cells.

Biological Activities

Research studies have highlighted several key biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. Its ability to disrupt bacterial cell walls and inhibit growth has been documented.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive bacteria | 32 µg/mL |

| Gram-negative bacteria | 64 µg/mL |

| Fungi | 128 µg/mL |

Anticancer Activity

The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 10 |

| A549 (Lung) | 20 |

Anti-inflammatory Effects

Research indicates that this compound can reduce inflammation markers in vitro and in vivo. It modulates the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli.

- Anticancer Research : A research article detailed the effects of this compound on MCF-7 breast cancer cells, showing a dose-dependent increase in apoptosis markers after treatment with varying concentrations.

- Inflammation Model : An experimental model assessed the anti-inflammatory effects in rats induced with carrageenan. The administration of the compound resulted in a marked decrease in paw edema compared to control groups.

常见问题

Q. What are the key steps and optimal conditions for synthesizing 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride?

Basic Question

The synthesis involves two primary steps:

Formation of the oxadiazole ring : Cyclocondensation of a nitrile precursor with hydroxylamine hydrochloride under reflux in ethanol or methanol. Microwave-assisted synthesis (80–120°C, 30–60 min) can improve yields (85–92%) compared to traditional heating (6–8 hours, 70–75% yield) .

Morpholine coupling : Reacting the oxadiazole intermediate with morpholine derivatives using a coupling agent like EDC/HOBt in dichloromethane or THF. Catalytic amounts of DMAP enhance reaction efficiency .

Critical Parameters :

- Solvent polarity (aprotic solvents like DMF improve nucleophilicity).

- Temperature control (±5°C) to avoid side reactions.

- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, 5% MeOH in DCM) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

Basic Question

Structural confirmation requires a multi-technique approach:

- NMR : NMR (DMSO-) shows distinct peaks for the morpholine ring (δ 3.6–3.8 ppm, multiplet) and phenyl group (δ 7.4–7.6 ppm, aromatic protons). NMR confirms the oxadiazole C=N signal at ~165 ppm .

- X-ray crystallography : SHELX software (SHELXL-2018) resolves bond angles and torsional strain. The hydrochloride salt may require co-crystallization with crown ethers to improve crystal quality .

- Mass spectrometry : ESI-MS ([M+H] at m/z 304.1) and HRMS validate molecular weight .

Q. What biological activities have been reported for this compound, and what mechanistic hypotheses exist?

Basic Question

- Anticancer activity : IC values of 8–12 µM against HeLa and MCF-7 cell lines, potentially via inhibition of topoisomerase II or PI3K/Akt pathways .

- Neuroprotective effects : In vitro assays suggest NMDA receptor antagonism (IC ~15 µM), reducing glutamate-induced neuronal apoptosis .

- Antimicrobial activity : Moderate efficacy against S. aureus (MIC 32 µg/mL) due to membrane disruption, inferred from similar oxadiazole derivatives .

Mechanistic Gaps : Limited in vivo data; molecular docking studies (AutoDock Vina) propose interactions with kinase ATP-binding pockets .

Q. How can researchers resolve contradictions in pharmacological data across studies?

Advanced Question

Discrepancies in IC or efficacy often arise from:

- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .

- Compound purity : Validate purity (>95%) via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Solubility factors : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .

Recommendation : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What strategies optimize bioavailability and pharmacokinetic properties of this compound?

Advanced Question

- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to enhance metabolic stability .

- Prodrug approaches : Convert the morpholine nitrogen to a tert-butoxycarbonyl (Boc) group for improved intestinal absorption .

- Formulation : Nanoemulsions (liposomal encapsulation) increase plasma half-life in rodent models (t from 2.5 to 6.7 hours) .

Q. How to design a structure-activity relationship (SAR) study for this compound?

Advanced Question

- Core modifications :

- Replace phenyl with heteroaromatic groups (pyridine, thiophene) to assess π-π stacking effects .

- Vary morpholine substituents (e.g., methyl, cyclopropyl) to probe steric effects on target binding .

- Assay design :

- Use parallel synthesis (96-well plates) for high-throughput screening.

- Pair with molecular dynamics simulations (AMBER) to predict binding poses .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

Advanced Question

- Challenges : Poor crystal growth due to hygroscopic hydrochloride salt.

- Solutions :

- Refinement : SHELXL constraints (RIGU, DELU) mitigate disorder in the morpholine ring .

Q. What computational methods predict collision cross-section (CCS) values for mass spectrometry workflows?

Advanced Question

-

Prediction tools : Skyline MS1 Filtering with TMCCS algorithm (error <3% vs. experimental CCS) .

-

Experimental validation : Ion mobility spectrometry (DTIMS) confirms CCS values:

Adduct Predicted CCS (Ų) Experimental CCS (Ų) [M+H] 143.1 145.3 ± 1.2 [M+Na] 154.0 156.1 ± 1.5

Q. How does the compound’s reactivity under basic or acidic conditions impact stability?

Advanced Question

- Acidic conditions (pH <3) : Morpholine ring undergoes partial hydrolysis (t = 2 hours at pH 2), forming oxadiazole-acetic acid byproducts .

- Basic conditions (pH >10) : Oxadiazole ring degradation via nucleophilic attack (OH), requiring storage at pH 6–8 .

Mitigation : Lyophilize and store under argon at -20°C to prevent hydrolysis .

Q. What in vitro models are suitable for evaluating neuroprotective efficacy?

Advanced Question

- Primary neuronal cultures : Rat cortical neurons exposed to glutamate (100 µM, 24 hours) with compound pretreatment (1–50 µM). Measure apoptosis via caspase-3 activation .

- Blood-brain barrier (BBB) penetration : Use MDCK-MDR1 monolayers; reported P = 8.5 × 10 cm/s, suggesting moderate BBB permeability .

属性

IUPAC Name |

3-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)12-14-11(15-17-12)10-8-16-7-6-13-10;/h1-5,10,13H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFGFGQJUPDFDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=NOC(=N2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。